Mesaconitine
Overview
Description
Mesaconitine is an Aconitine analog and a highly poisonous, neurotoxic alkaloid1. It is the main active component of genus aconitum plants2.
Synthesis Analysis
Mesaconitine is one of the most dynamic group of compounds, comprising of more than 450 alkaloids in various species across the genus Aconitum3. It has been found to be an antinociceptive and anti-inflammatory agent3.
Molecular Structure Analysis
The molecular formula of Mesaconitine is C33H45NO11, with a molecular weight of 631.714.
Chemical Reactions Analysis
Mesaconitine has been shown to evoke Ca2+ homeostasis and its related physiological effects in endothelial cell types5. It also induces [Ca2+]i rises by evoking Ca2+ entry via PKC-sensitive store-operated Ca2+ channels and PLC-dependent Ca2+ release from the endoplasmic reticulum5.
Physical And Chemical Properties Analysis
Mesaconitine has a molecular weight of 631.717. Its chemical formula is C33H45NO117.
Scientific Research Applications
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Analgesia
- Field : Pharmacology
- Application : Mesaconitine (MA) possesses antinociceptive activity in nociceptive test models, such as writhing and tail immersion test .
- Methods : The analgesic effects of MA are tested using various pain models in animals .
- Results : MA has been found to be effective in decreasing the pain sensation elicited by various stimuli .
-
Anti-inflammation
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Relaxation of Rat Aorta
- Field : Pharmacology
- Application : MA has a variety of pharmacological effects, such as relaxation of rat aorta .
- Methods : The vasorelaxing effects of MA are tested using isolated rat aorta .
- Results : MA elicits a strong relaxation in isolated rat aorta. This relaxation is mainly endothelium-dependent and mediated by nitric oxide (NO) .
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Neuropharmacological Effects
- Field : Neuropharmacology
- Application : Mesaconitine has been found to have neuropharmacological effects, including analgesic effects and antiepileptiform effects . It can act on the central noradrenergic system and the serotonin system .
- Methods : The neuropharmacological effects of Mesaconitine are tested using various models in animals .
- Results : Mesaconitine has been found to behave like the norepinephrine reuptake inhibitors and tricyclic antidepressants that increase norepinephrine levels in stress-induced depression .
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Antidepressant Activity
- Field : Pharmacology
- Application : Mesaconitine has been reported to possess antidepressant activity .
- Methods : The antidepressant effects of Mesaconitine are tested using various models in animals .
- Results : The mechanisms of Mesaconitine in analgesia and antiepileptiform effects are similar to that of antidepressants .
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Hepatotoxicity
- Field : Toxicology
- Application : Mesaconitine has been found to induce hepatotoxicity .
- Methods : The hepatotoxic effects of Mesaconitine are tested using various models in animals .
- Results : Mesaconitine may induce hepatotoxicity by activating oxidative stress, initiating inflammatory reaction and inducing apoptosis .
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Stress-Induced Depression
- Field : Neuropharmacology
- Application : Mesaconitine can act on the central noradrenergic system and the serotonin system, behaving like the norepinephrine reuptake inhibitors and tricyclic antidepressants that increase norepinephrine levels in stress-induced depression .
- Methods : The effects of Mesaconitine on stress-induced depression are tested using various models in animals .
- Results : Mesaconitine has been found to behave like the norepinephrine reuptake inhibitors and tricyclic antidepressants that increase norepinephrine levels in stress-induced depression .
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Vaso-Relaxing Effects
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Oxidative Stress, Inflammatory Reaction, and Apoptosis
- Field : Toxicology
- Application : Mesaconitine may induce hepatotoxicity by activating oxidative stress, initiating inflammatory reaction and inducing apoptosis .
- Methods : The hepatotoxic effects of Mesaconitine are tested using various models in animals .
- Results : Mesaconitine may induce hepatotoxicity by activating oxidative stress, initiating inflammatory reaction and inducing apoptosis .
Safety And Hazards
Mesaconitine is highly toxic and can be fatal if swallowed or inhaled8. It is a moderate to severe irritant to the skin and eyes9. It is recommended to avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, and avoid prolonged or repeated exposure10.
Future Directions
Mesaconitine has a variety of pharmacological effects, such as analgesia, anti-inflammation and relaxation of rat aorta11. However, it is a highly toxic ingredient. At present, studies on its toxicity are mainly focused on the heart and central nervous system, and there are few reports on the hepatotoxic mechanism of Mesaconitine11. Therefore, the pharmacological effect of Mesaconitine on depression is worthy of further study6.
properties
IUPAC Name |
[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45NO11/c1-16(35)45-33-21-18(13-31(39,28(43-6)26(33)37)27(21)44-29(38)17-10-8-7-9-11-17)32-20(41-4)12-19(36)30(15-40-3)14-34(2)25(32)22(33)23(42-5)24(30)32/h7-11,18-28,36-37,39H,12-15H2,1-6H3/t18-,19-,20+,21-,22+,23+,24-,25?,26+,27-,28+,30+,31-,32+,33-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHJBXVYNBQQBD-TUWOXVOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CC(C7(C5C(C2C6N(C7)C)OC)COC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@]12[C@@H]3[C@@H](C[C@@]([C@@H]3OC(=O)C4=CC=CC=C4)([C@H]([C@@H]1O)OC)O)[C@]56[C@H](C[C@H]([C@@]7([C@H]5[C@H]([C@H]2C6N(C7)C)OC)COC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mesaconitine | |
CAS RN |
2752-64-9 | |
Record name | Aconitane-3,8,13,14,15-pentol, 1,6,16-trimethoxy-4-(methoxymethyl)-20-methyl-, 8-acetate 14-benzoate, (1α,3α,6α,14α,15α,16β)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.543 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.